
(Z)-Pitavastatin Calcium Salt
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Overview
Description
(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound primarily used as a lipid-lowering agent. It belongs to the class of drugs known as statins, which are used to manage hypercholesterolemia and prevent cardiovascular diseases. This compound works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursor molecules. The key steps include the formation of the lactone ring, introduction of the side chain, and subsequent conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and compliance with regulatory standards. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its purest form.
Chemical Reactions Analysis
Oxidation Reactions
(Z)-Pitavastatin Calcium Salt undergoes oxidation under controlled conditions, forming hydroxylated and epoxidized derivatives. Key findings include:
Table 1: Oxidation Pathways and Products
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Epoxidation occurs preferentially at the Δ⁶ double bond in the heptenoic acid side chain .
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Oxidative stress studies reveal 15–20% degradation under forced H₂O₂ conditions over 24 hours .
Hydrolytic Degradation
The compound demonstrates pH-dependent hydrolysis:
Table 2: Hydrolysis Products Under Stress Conditions
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Alkaline hydrolysis proceeds 1.8× faster than acidic hydrolysis due to lactone ring destabilization .
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The calcium salt form enhances hydrolytic stability compared to sodium analogs .
Photolytic and Thermal Reactions
Stability studies under ICH Q1A(R2) guidelines show:
Table 3: Stability Profile
Stress Condition | Degradation | Key Observations |
---|---|---|
UV light (200 W·hr/m²) | 4–6% | cis-trans isomerization at C7–C8 double bond |
Heat (60°C, 10 days) | <3% | No new impurities beyond ICH thresholds |
Humidity (75% RH, 40°C) | 5–7% | Hygroscopic degradation via hemiacetal forms |
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Photodegradation pathways involve Norrish Type I cleavage of the dihydroxyheptanoate chain .
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Thermal stability is enhanced in oxygen-scavenged packaging (≤0.5% degradation/month) .
Synthetic Modifications
Industrial synthesis involves critical reactions:
Key Steps in Manufacturing:
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Wittig Olefination :
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Deprotection/Hydrolysis :
Degradation Mechanism Insights
Radical-mediated oxidation pathways dominate under ambient storage:
Z Pitavatin+O2lightHydroperoxide→Epoxide
Scientific Research Applications
(Z)-Pitavastatin Calcium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is extensively researched for its therapeutic potential in managing cholesterol levels and preventing cardiovascular diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
Mechanism of Action
The primary mechanism of action of (Z)-Pitavastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This action helps in preventing the buildup of cholesterol in the arteries, thereby reducing the risk of cardiovascular diseases.
Comparison with Similar Compounds
- Atorvastatin Calcium
- Rosuvastatin Calcium
- Simvastatin
Comparison: (Z)-Pitavastatin Calcium Salt is unique in its high potency and favorable pharmacokinetic profile. Compared to other statins, it has a longer half-life and higher bioavailability, which allows for lower dosing and reduced risk of side effects. Additionally, it has shown a lower potential for drug-drug interactions, making it a preferred choice for patients on multiple medications.
Properties
Molecular Formula |
C25H23FNO4- |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11+ |
InChI Key |
VGYFMXBACGZSIL-VAWYXSNFSA-M |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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